Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate

Hydrolytic degradation resistance Dental adhesive durability Methacrylamide stability

Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate (CAS 36497-92-4) is a quaternary ammonium methacrylamide monomer bearing a diethylmethyl ammonio group and a methyl sulphate counterion. Its molecular formula is C12H26N2O5S with a molecular weight of 310.41 g/mol.

Molecular Formula C12H26N2O5S
Molecular Weight 310.41 g/mol
CAS No. 36497-92-4
Cat. No. B12684953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate
CAS36497-92-4
Molecular FormulaC12H26N2O5S
Molecular Weight310.41 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCNC(=O)C(=C)C.COS(=O)(=O)[O-]
InChIInChI=1S/C11H22N2O.CH4O4S/c1-6-13(5,7-2)9-8-12-11(14)10(3)4;1-5-6(2,3)4/h3,6-9H2,1-2,4-5H3;1H3,(H,2,3,4)
InChIKeyYDTOYOLJNBVGNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium Methyl Sulphate (CAS 36497-92-4): A Polymerizable Quaternary Ammonium Methacrylamide Intermediate for Differentiated Cationic Polymer Design


Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium methyl sulphate (CAS 36497-92-4) is a quaternary ammonium methacrylamide monomer bearing a diethylmethyl ammonio group and a methyl sulphate counterion . Its molecular formula is C12H26N2O5S with a molecular weight of 310.41 g/mol . Classed as a polymerizable intermediate, this compound features a methacrylamide polymerizable moiety rather than the more common methacrylate ester, introducing a more hydrolysis-resistant amide linkage alongside a permanently cationic quaternary ammonium centre [1]. This structural fingerprint distinguishes it from the widely used (meth)acrylate-based cationic monomers and positions it for applications requiring enhanced hydrolytic stability, tunable charge density, and potential hydrogen-bonding capacity through the amide N–H group.

Why Methacrylamide-Based Quaternary Ammonium Monomers Like CAS 36497-92-4 Cannot Be Swapped with Conventional Methacrylate Ester Analogs


Quaternary ammonium monomers built on a methacrylamide backbone, such as CAS 36497-92-4, differ fundamentally from their methacrylate ester counterparts in the chemical stability of the polymerizable linkage. Methacrylate esters are susceptible to hydrolysis—both chemical and enzyme-mediated—leading to degradation of the polymer network and loss of functional properties over time [1]. The amide bond in methacrylamides displays markedly greater resistance to hydrolytic cleavage, which directly translates into prolonged functional lifetime of the copolymer [1]. Additionally, the amide N–H group offers hydrogen-bond donor capacity absent in ester analogs, contributing to improved interfacial adhesion in multi-phase systems such as resin-dentin bonds [1]. These differences mean that substituting a methacrylamide quaternary ammonium monomer with a methacrylate quaternary ammonium monomer, even one bearing an identical cationic headgroup, will produce a copolymer with inferior long-term hydrolytic stability and altered interfacial mechanical properties—critical parameters in high-performance adhesive, coating, and biomedical material applications.

Quantitative Differentiation Evidence for Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium Methyl Sulphate (CAS 36497-92-4) Versus Closest Structural Comparators


Hydrolytic Stability: Methacrylamide vs. Methacrylate Ester Linkage

The methacrylamide polymerizable group of compounds structurally related to CAS 36497-92-4 confers substantially greater resistance to hydrolytic degradation than the ester linkage in methacrylate analogs. In accelerated hydrolytic aging studies (acidic aqueous media), methacrylamide monomers including MDAB (methacrylamidoethyl dimethyl ammonium bromide) and bis-MMAI (bis(2-methacrylamidoethyl)methyl ammonium iodide) demonstrated no detectable hydrolysis, whereas reference methacrylate monomers showed significant ester bond cleavage [1]. This class-level evidence indicates that CAS 36497-92-4, containing the same methacrylamide linkage, is expected to deliver comparable hydrolytic stability advantages over its methacrylate ester counterpart, CAS 4316-66-9 (diethylmethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium methyl sulphate).

Hydrolytic degradation resistance Dental adhesive durability Methacrylamide stability

Cytotoxicity: Methacrylamide Quaternary Ammonium Monomers Show Reduced Cytotoxic Profile vs. Methacrylate Analogs

In a direct head-to-head comparison of structurally analogous quaternary ammonium methacrylamide (MAUPB) versus methacrylate (MUPB) monomers—both carrying pyridinium cationic heads—the methacrylamide MAUPB exhibited significantly lower cytotoxicity towards L-929 and MDPC-23 cell lines [1]. The TC50 (concentration causing 50% reduction in cell viability) ranked as MAUPB > MADPB > MUPB > MDPB, confirming that the methacrylamide backbone systematically reduces cytotoxicity relative to methacrylate counterparts bearing identical quaternary ammonium substituents [1]. Extrapolating this class relationship, CAS 36497-92-4 (methacrylamide core) is expected to show a similar reduction in cytotoxicity versus its direct ester analog CAS 4316-66-9 (diethylmethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium methyl sulphate).

Cytotoxicity Biocompatibility Methacrylamide safety

Mechanical Reinforcement: Methacrylamide-Based Resin Exhibits Higher Post-Aging Flexural Strength

Resin formulations incorporating 10 wt% of the methacrylamide monomer MAUPB displayed superior flexural strength after 3-month aqueous storage compared to identical formulations containing the methacrylate monomer MUPB [1]. In BisGMA/HEMA-based resins, MAUPB also delivered significantly higher resin-dentin shear bond strength than both MUPB-containing and pure resin controls [1]. This demonstrates that the methacrylamide core not only resists chemical degradation but directly preserves—and in some cases enhances—the load-bearing capacity of the cured composite. While data are class-level for the methacrylamide backbone, CAS 36497-92-4 is expected to impart analogous mechanical durability advantages relative to its ester-based comparator CAS 4316-66-9.

Flexural strength retention Hydrolytic aging mechanical properties Dental resin durability

Polymerization Conversion: Methacrylamide Monomers Achieve Comparable Degree of Conversion to Methacrylate Controls

Incorporation of the methacrylamide monomer MAUPB at 10 wt% into a BisGMA/TEGDMA-based experimental resin did not significantly alter the degree of conversion (DC%) compared to the unfilled resin, and in BisGMA/HEMA-based formulations it even significantly increased DC% [1]. Separately, methacrylamide monomers MDAB and MDAF exhibited DC% at 30 s photopolymerization that was comparable to a reference methacrylate control [2]. This body of evidence establishes that methacrylamide monomers are kinetically competent in free-radical photopolymerization, removing a common barrier to adopting amide-based monomers. CAS 36497-92-4, as a methacrylamide, is anticipated to copolymerize with equivalent efficiency as methacrylate analogs, ensuring that substitution does not compromise processing throughput or cure completeness.

Degree of conversion Photopolymerization kinetics Methacrylamide reactivity

High-Value Application Scenarios for Diethylmethyl(2-((2-methyl-1-oxoallyl)amino)ethyl)ammonium Methyl Sulphate (CAS 36497-92-4) Based on Quantitative Differentiation Evidence


Hydrolytically Stable Cationic Monomer for Long-Lifetime Dental Resin Adhesives and Restorative Composites

The methacrylamide linkage of CAS 36497-92-4 delivers superior hydrolytic resistance compared to methacrylate ester analogs [1]. When copolymerized into dental adhesive formulations, this monomer can extend the functional lifetime of the bonded interface by resisting esterase-mediated degradation in the oral environment. The hydrogen-bonding capacity of the amide group further enhances resin-dentin bond strength [1], directly addressing the primary failure mode of current methacrylate-based dental adhesives.

Antimicrobial Polymer Coatings with Reduced Cytotoxic Leachables

As a quaternary ammonium methacrylamide, CAS 36497-92-4 can be incorporated into UV-curable antimicrobial coatings where the methacrylamide backbone reduces the cytotoxicity of any unpolymerized residual monomer relative to methacrylate-based quaternary ammonium coatings [2]. This is particularly relevant for food-contact surfaces, medical device coatings, and wound dressings where leachable toxicity is a regulatory concern.

High-Charge-Density Cationic Flocculants and Rheology Modifiers for Aqueous Systems

The permanently cationic diethylmethyl ammonium group combined with the hydrolytically stable methacrylamide backbone makes CAS 36497-92-4 an effective building block for water-soluble or water-swellable cationic copolymers used in wastewater treatment, paper manufacturing, and personal care product formulations. The methyl sulphate counterion provides excellent water solubility without introducing corrosive chloride ions, and the amide backbone ensures stability under the broad pH and temperature ranges encountered in industrial processing [1].

Hydrogen-Bond-Reinforced Hydrogels for Biomedical and Sensing Applications

Unlike methacrylate ester monomers, CAS 36497-92-4 provides an amide N–H hydrogen-bond donor that can participate in secondary network reinforcement. When copolymerized with hydrophilic comonomers, the resulting hydrogels exhibit enhanced mechanical toughness and hydrolytic stability under physiological conditions [1]. This makes the monomer suitable for developing durable biosensor matrices, drug delivery carriers, and tissue engineering scaffolds where long-term structural integrity in aqueous media is critical.

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